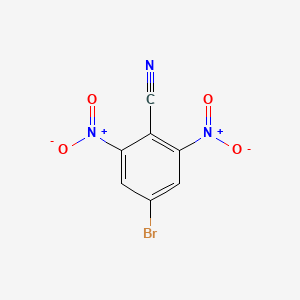
4-Bromo-2,6-dinitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2BrN3O4 It is a derivative of benzonitrile, characterized by the presence of bromine and two nitro groups at the 2 and 6 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dinitrobenzonitrile typically involves the nitration of 4-bromobenzonitrile. The process includes the following steps:
Nitration Reaction: 4-Bromobenzonitrile is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce nitro groups at the 2 and 6 positions.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure selective nitration and to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Using high-purity 4-bromobenzonitrile and nitrating agents.
Reactor Design: Employing reactors that allow precise control of temperature and mixing to ensure consistent product quality.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce nitro groups.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Reduction Products: The reduction of nitro groups results in the formation of 4-bromo-2,6-diaminobenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,6-dinitrobenzonitrile involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, and the bromine atom can participate in substitution reactions. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzonitrile: Similar structure but with nitro groups at different positions.
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with fluorine atoms instead of nitro groups.
Eigenschaften
IUPAC Name |
4-bromo-2,6-dinitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZESXZJQEWMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Myristic acid-[9,10-3H]](/img/structure/B571705.png)
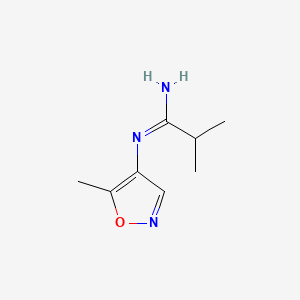
![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)
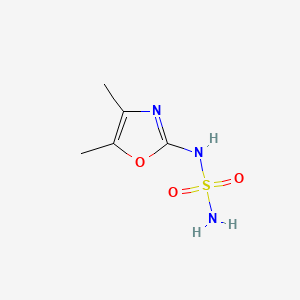
![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![Tricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B571715.png)
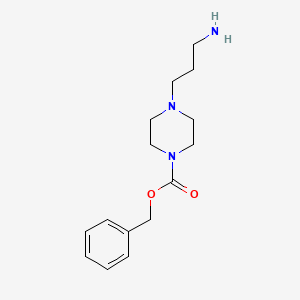
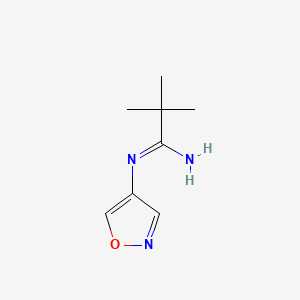
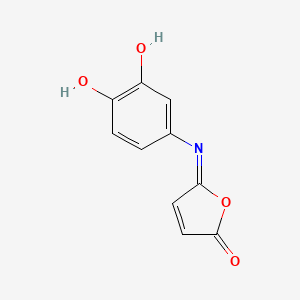

![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)
